Piperazine, 1-(9-anthracenylmethyl)-

概要

説明

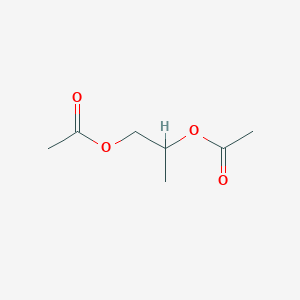

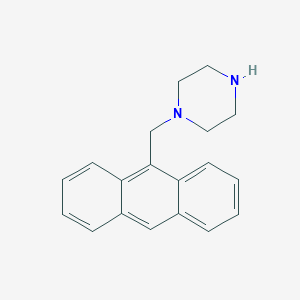

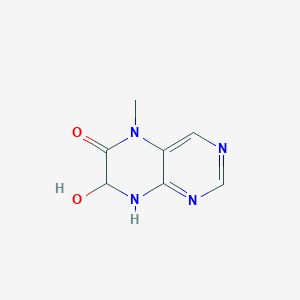

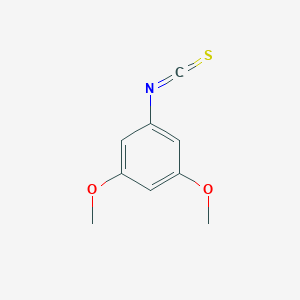

Piperazine, 1-(9-anthracenylmethyl)-, also known as 1-(9-Anthracenylmethyl)piperazine, is a chemical compound with the molecular formula C19H20N2 . It is a beige solid and is used as a fluorescent derivatizer for isocyanates and isothiocyanates .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular weight of Piperazine, 1-(9-anthracenylmethyl)- is 276.38 g/mol . The molecular structure consists of a piperazine ring attached to an anthracene ring via a methylene bridge .Chemical Reactions Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . In the context of isocyanate species, they can be derivatized with 1-(9-anthracenylmethyl)piperazine (PAC) upon collection .Physical And Chemical Properties Analysis

Piperazine, 1-(9-anthracenylmethyl)- is a beige solid . It has a molecular weight of 276.38 g/mol .科学的研究の応用

3. Airborne Isocyanates Detection

- Results or Outcomes: The study found that MAP was effective for isocyanate derivatization and could be used to protect workers from adverse health effects due to isocyanate exposure .

4. Analysis of Isocyanates in Spray-Painting Operations

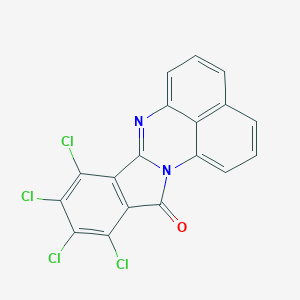

- Methods of Application: 1-(9-Anthracenylmethyl)piperazine (MAP) was introduced as a new derivatizing agent developed to comply with the increasing demand for methods capable of determining TRIG .

- Results or Outcomes: The study evaluated the use of MAP in the analysis of isocyanates in spray-painting operations .

5. Airborne Isocyanates Detection

- Methods of Application: The compound, 1-(9-anthracenylmethyl) piperazine (MAP), was synthesized and used to detect and estimate non-monomeric isocyanates. The effectiveness of MAP towards isocyanate derivatization was studied and compared with that of existing three different fluorescent agents MPP, MAMA and TRYP .

- Results or Outcomes: The study found that MAP was effective for isocyanate derivatization and could be used to protect workers from adverse health effects due to isocyanate exposure .

6. Analysis of Isocyanates in Spray-Painting Operations

- Methods of Application: 1-(9-Anthracenylmethyl)piperazine (MAP) was introduced as a new derivatizing agent developed to comply with the increasing demand for methods capable of determining TRIG .

- Results or Outcomes: The study evaluated the use of MAP in the analysis of isocyanates in spray-painting operations .

Safety And Hazards

将来の方向性

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring , which could open up new possibilities for the development of piperazine-based drugs in the future.

特性

IUPAC Name |

1-(anthracen-9-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMAHPANTKOFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578088 | |

| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(9-anthracenylmethyl)- | |

CAS RN |

126257-22-5 | |

| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Anthrcen-9-ylmethyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)